

# An In-Depth Technical Guide to the Chemical Properties and Structure of SU5214

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## Compound of Interest

Compound Name: SU5214

Cat. No.: B15580644

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## Abstract

**SU5214** is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs), demonstrating notable activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and Epidermal Growth Factor Receptor (EGFR). As a modulator of crucial signaling pathways involved in angiogenesis and cell proliferation, **SU5214** has been a subject of interest in oncological research. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological targets of **SU5214**. It includes detailed summaries of its physicochemical characteristics, pharmacological data, and the signaling cascades it perturbs. Furthermore, this guide outlines a representative experimental protocol for determining its inhibitory activity and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

## Chemical Properties and Structure

**SU5214**, with the IUPAC name (3Z)-3-[(2-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one, is a member of the oxindole family of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.

Identifier	Value	Citation
IUPAC Name	(3Z)-3-[(2-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one	
Synonyms	SU 5214, SU-5214	[1]
CAS Number	186611-04-1	[1]
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO <sub>2</sub>	[1]
SMILES	COc1ccccc1/C=C/1\c2ccccc2NC1=O	[1]

Physicochemical Property	Value	Citation
Molecular Weight	251.29 g/mol	[1]
Appearance	White to yellow crystalline solid	
Melting Point	Not experimentally reported in the searched literature.	
Boiling Point (Predicted)	469.4 ± 45.0 °C	
pKa (Predicted)	12.81 ± 0.20	
Solubility	Insoluble in water and ethanol. Soluble in DMSO (up to 100 mg/mL) and DMF.	

## Pharmacological Data

**SU5214** functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets are VEGFR-2 and EGFR. The in vitro inhibitory potency of **SU5214** is quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

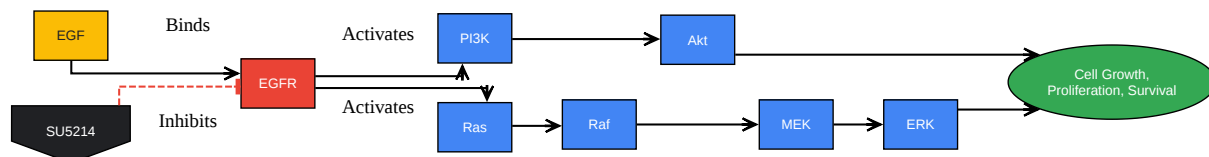
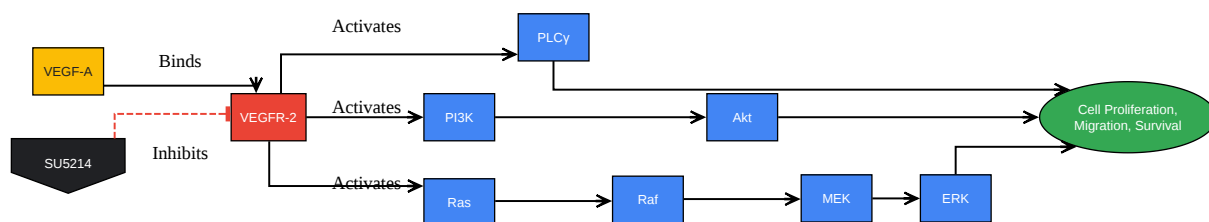
Target	Synonyms	IC <sub>50</sub> (μM)	Assay Type	Citation
VEGFR-2	KDR, Flk-1	14.8	Cell-free assay	[2]
EGFR	ErbB1, HER1	36.7	Cell-free assay	[2]

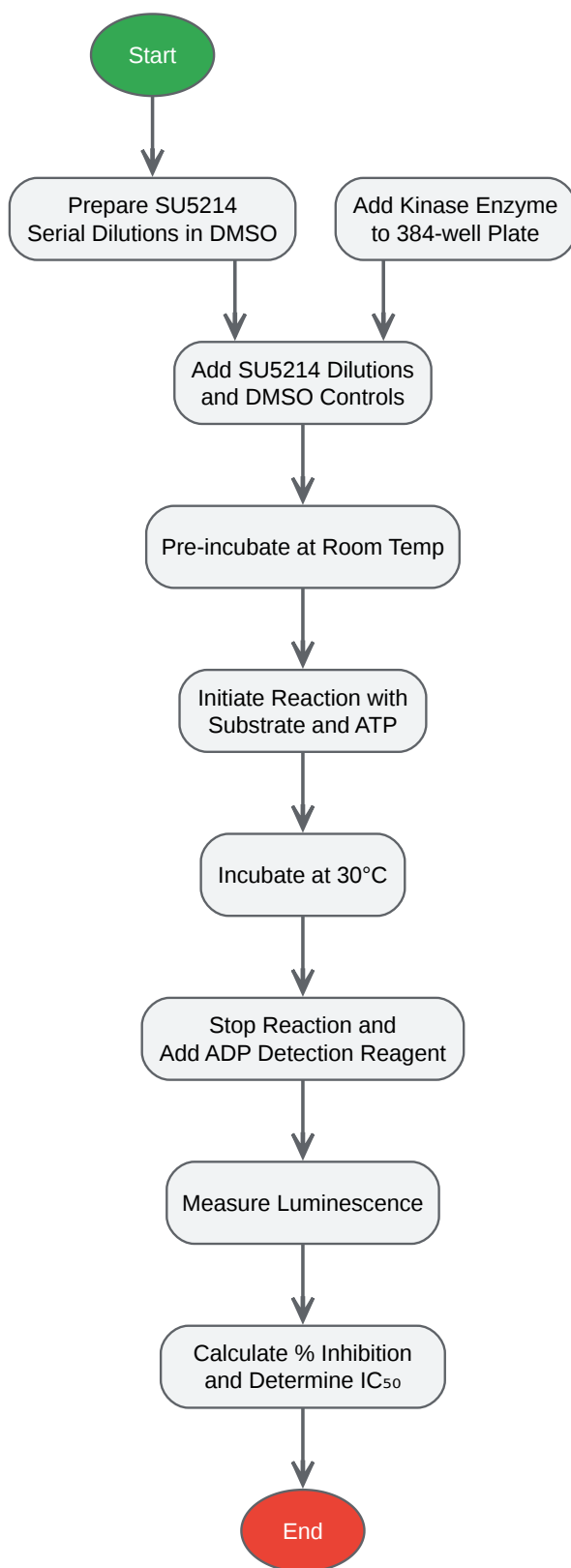
## Signaling Pathways

**SU5214** exerts its biological effects by inhibiting key signaling pathways that are often dysregulated in cancer: the VEGFR-2 and EGFR signaling cascades.

### VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. **SU5214** inhibits the initial step of this cascade by blocking the ATP-binding site of the VEGFR-2 kinase domain.





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## References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties and Structure of SU5214]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580644#su5214-chemical-properties-and-structure]

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